N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C15H17ClN2O2S and its molecular weight is 324.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0699267 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Directed Lithiation
- Lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, involves a process where the compound is doubly lithiated on the nitrogen and ortho to the directing metalating group. This process yields high yields of substituted products and is a crucial step in the synthesis of various compounds (Smith, El‐Hiti, & Alshammari, 2013).
Antiviral Properties
- Certain urea derivatives, including thiophenoyl-, furoyl-, and pyrroylureas, exhibit antiviral properties. These compounds, including N-(2-Thiophenoyl)urea and its derivatives, have been analyzed for their 1H NMR spectra and demonstrated antiviral activity (O'sullivan & Wallis, 1975).
Plant Growth Regulation
- Novel derivatives of ureas, such as N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, have been synthesized and shown to possess good activity as plant growth regulators. This indicates potential agricultural applications (Xin-jian, Xian-sheng, & Sheng, 2006).
Electron Transport Layer in Solar Cells
- Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells. This research highlights the potential of urea derivatives in enhancing the efficiency of solar cells (Wang et al., 2018).
Cytokinin-like Activity in Plants
- Certain urea derivatives, like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, are known to exhibit cytokinin-like activity, which is essential for plant cell division and differentiation. This highlights their potential use in plant biology and agriculture (Ricci & Bertoletti, 2009).
Nitric Oxide Synthase Inhibitors
- Kynurenamine derivatives with urea or thiourea moiety have been synthesized and evaluated as inhibitors of neuronal and inducible nitric oxide synthases, which are key in the biogenesis of nitric oxide. This research is significant in the field of medicinal chemistry (Chayah et al., 2015).
Properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2-ethoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-3-20-12-7-5-4-6-11(12)18-15(19)17-10(2)13-8-9-14(16)21-13/h4-10H,3H2,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHROLUOEFFMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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